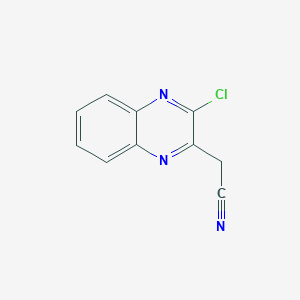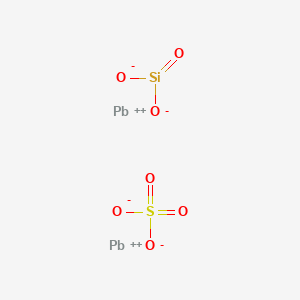
Lead(II) silicate sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilead silicate sulfate is an inorganic compound with the chemical formula Pb₂(SiO₃)(SO₄) It is a lead-based compound that combines silicate and sulfate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilead silicate sulfate can be synthesized through high-temperature calcination processes. One common method involves the reaction of lead(II) oxide (PbO), silicon dioxide (SiO₂), and sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, dilead silicate sulfate is produced using similar high-temperature calcination techniques. The raw materials, including lead(II) oxide, silicon dioxide, and sulfuric acid, are mixed in precise stoichiometric ratios and heated in a furnace. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dilead silicate sulfate undergoes several types of chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental lead or other lower oxidation state compounds.
Substitution: The silicate and sulfate groups can participate in substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts or acids can lead to the formation of new compounds.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) and other lead oxides.
Reduction: Elemental lead (Pb) and lead(II) compounds.
Substitution: Various lead silicates and sulfates depending on the reacting species.
Aplicaciones Científicas De Investigación
Dilead silicate sulfate has several scientific research applications, including:
Materials Science: Used in the development of advanced ceramics and glass materials due to its unique thermal and chemical properties.
Chemistry: Serves as a precursor for synthesizing other lead-based compounds and materials.
Biology and Medicine: Investigated for potential use in medical imaging and radiation shielding due to its high lead content.
Industry: Employed in the production of pigments, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of dilead silicate sulfate involves its interaction with various molecular targets and pathways. In materials science, its high lead content and unique chemical structure contribute to its effectiveness as a radiation shield and in other protective applications. The silicate and sulfate groups provide stability and enhance the compound’s overall properties.
Comparación Con Compuestos Similares
Similar Compounds
Lead(II) silicate (PbSiO₃): Similar in structure but lacks the sulfate component.
Lead(II) sulfate (PbSO₄): Contains sulfate but not the silicate group.
Lead(II) oxide (PbO): A simpler lead compound without silicate or sulfate groups.
Uniqueness
Dilead silicate sulfate is unique due to its combination of silicate and sulfate anions, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as advanced materials and industrial processes.
Propiedades
Número CAS |
67711-86-8 |
|---|---|
Fórmula molecular |
O7Pb2SSi |
Peso molecular |
5.9e+02 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;lead(2+);sulfate |
InChI |
InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |
Clave InChI |
PRPHVBVKHUMTMP-UHFFFAOYSA-L |
SMILES canónico |
[O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


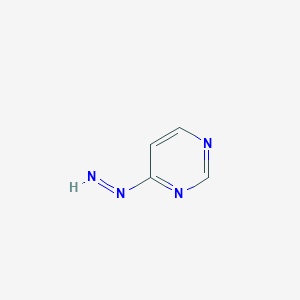
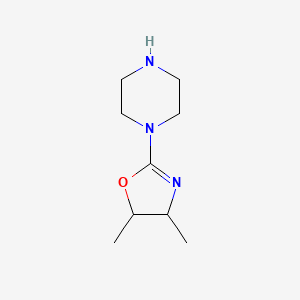


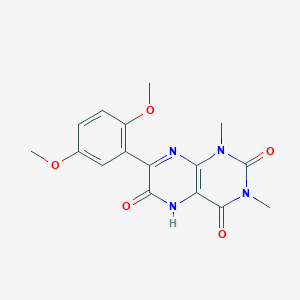
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
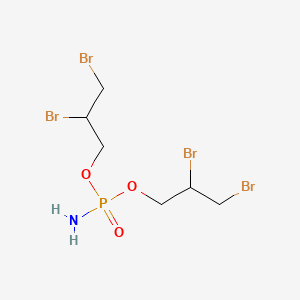
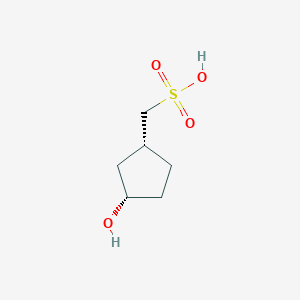
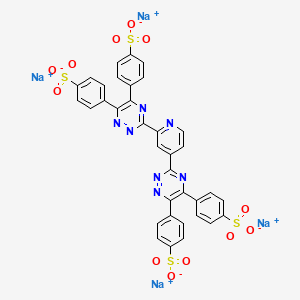
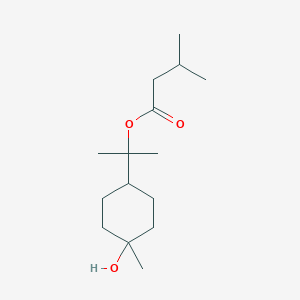
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

